ADP-D-ribose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

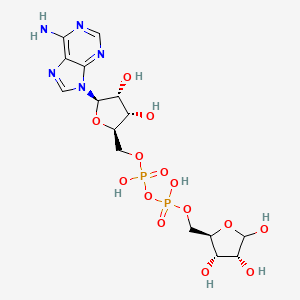

ADP-D-ribose is a nucleotide-sugar having ADP as the nucleotide fragment and D-ribofuranos-5-yl as the sugar component. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from an ADP. It is a conjugate acid of an this compound(2-).

An ester formed between the aldehydic carbon of RIBOSE and the terminal phosphate of ADENOSINE DIPHOSPHATE. It is produced by the hydrolysis of nicotinamide-adenine dinucleotide (NAD) by a variety of enzymes, some of which transfer an ADP-ribosyl group to target proteins.

科学的研究の応用

Biochemical Signaling and Cellular Functions

ADP-D-ribose is crucial in the regulation of various cellular functions through the process of ADP-ribosylation. This reversible post-translational modification affects protein function and signaling pathways.

- Protein Modification : ADP-ribosylation modifies proteins, influencing their activity and stability. It plays a pivotal role in the regulation of cellular responses to stress and DNA damage repair mechanisms .

- Poly ADP-ribose Polymerases (PARPs) : These enzymes utilize this compound to synthesize poly ADP-ribose chains on target proteins, which are involved in DNA repair and cell death pathways. The therapeutic targeting of PARPs has become a prominent strategy in cancer treatment .

Clinical Applications

This compound has been explored for its therapeutic potential in various clinical conditions, particularly those involving energy metabolism and ischemia.

- Cardiovascular Health : Research indicates that D-ribose supplementation can enhance ATP levels in cardiac tissues following ischemic events. Studies show that it improves myocardial recovery post-ischemia, suggesting its utility in treating conditions like congestive heart failure .

- Fatigue Syndromes : D-ribose has been investigated for its role in alleviating symptoms of chronic fatigue syndrome and fibromyalgia by improving cellular energy levels . Clinical trials have reported positive outcomes regarding energy restoration and overall function in patients suffering from these conditions.

Research Applications

This compound is widely utilized in research settings to explore metabolic pathways and cellular functions.

- Metabolic Studies : As a key player in ATP synthesis, this compound is essential for studies focused on energy dynamics within cells. Its role as a substrate for nucleotide synthesis makes it a critical component in metabolic research .

- Genetic Research : In molecular biology, this compound is involved in RNA synthesis and processing, making it integral to genetic studies related to transcription and translation mechanisms .

Therapeutic Development

The unique properties of this compound have prompted its exploration in pharmaceutical development.

- Cancer Therapy : The inhibition of PARPs using compounds that target ADP-ribosylation pathways has led to significant advancements in cancer treatment, particularly for tumors with BRCA mutations. Ongoing clinical trials are investigating the efficacy of these inhibitors .

- Neurodegenerative Diseases : Dysregulation of ADP-ribosylation has been implicated in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease, highlighting the potential for therapeutic interventions targeting these pathways .

Case Studies

Here are notable case studies illustrating the applications of this compound:

特性

分子式 |

C15H23N5O14P2 |

|---|---|

分子量 |

559.32 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |

InChIキー |

SRNWOUGRCWSEMX-TYASJMOZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |

同義語 |

5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。